molecular formula C13H12OS B11796974 (4-Ethylphenyl)(furan-2-yl)methanethione

(4-Ethylphenyl)(furan-2-yl)methanethione

Cat. No.: B11796974
M. Wt: 216.30 g/mol
InChI Key: RKXWHXDYIORYGP-UHFFFAOYSA-N
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Description

(4-Ethylphenyl)(furan-2-yl)methanethione is an organic compound that belongs to the class of furan derivatives It consists of a furan ring attached to a methanethione group, which is further connected to a 4-ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethylphenyl)(furan-2-yl)methanethione typically involves the reaction of 4-ethylbenzaldehyde with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol. The mixture is usually refluxed for several hours to ensure complete reaction .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(4-Ethylphenyl)(furan-2-yl)methanethione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-Ethylphenyl)(furan-2-yl)methanethione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has potential antimicrobial properties and is being studied for its effectiveness against various bacterial strains.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new antibiotics.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Ethylphenyl)(furan-2-yl)methanethione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its furan and methanethione groups. These interactions can lead to the inhibition of bacterial growth or other biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (4-Methylphenyl)(furan-2-yl)methanethione
  • (4-Chlorophenyl)(furan-2-yl)methanethione
  • (4-Bromophenyl)(furan-2-yl)methanethione

Uniqueness

(4-Ethylphenyl)(furan-2-yl)methanethione is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its effectiveness as an antimicrobial agent or its suitability for use in various industrial applications .

Properties

Molecular Formula

C13H12OS

Molecular Weight

216.30 g/mol

IUPAC Name

(4-ethylphenyl)-(furan-2-yl)methanethione

InChI

InChI=1S/C13H12OS/c1-2-10-5-7-11(8-6-10)13(15)12-4-3-9-14-12/h3-9H,2H2,1H3

InChI Key

RKXWHXDYIORYGP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=S)C2=CC=CO2

Origin of Product

United States

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